molecular formula C13H13N3O2S B14209316 [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile CAS No. 824397-58-2

[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile

Cat. No.: B14209316
CAS No.: 824397-58-2
M. Wt: 275.33 g/mol
InChI Key: AKPIPVHTGVWUST-UHFFFAOYSA-N
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Description

[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile is a chemical compound with a complex structure that includes both aromatic and nitrile functional groups

Preparation Methods

The synthesis of [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of 3,5-dimethoxyaniline with a suitable methylsulfanyl reagent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, and requires the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups into primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways or alteration of metabolic processes.

Comparison with Similar Compounds

[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile can be compared with similar compounds such as:

    3,5-Dimethoxyaniline: Shares the dimethoxyaniline core but lacks the methylsulfanyl and nitrile groups.

    Methylsulfanyl derivatives: Compounds with similar methylsulfanyl groups but different aromatic or nitrile functionalities.

    Propanedinitrile derivatives: Compounds with the nitrile groups but different aromatic or methylsulfanyl functionalities.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

824397-58-2

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

2-[(3,5-dimethoxyanilino)-methylsulfanylmethylidene]propanedinitrile

InChI

InChI=1S/C13H13N3O2S/c1-17-11-4-10(5-12(6-11)18-2)16-13(19-3)9(7-14)8-15/h4-6,16H,1-3H3

InChI Key

AKPIPVHTGVWUST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=C(C#N)C#N)SC)OC

Origin of Product

United States

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